molecular formula C18H19N3O4S2 B12495065 N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide

Cat. No.: B12495065
M. Wt: 405.5 g/mol
InChI Key: DGWZESWSAGPVST-UHFFFAOYSA-N
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Description

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiophene ring substituted with cyano and dimethyl groups, as well as a benzamide moiety with trimethoxy substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxybenzamide moiety, in particular, may enhance its interactions with biological targets and improve its solubility in organic solvents .

Properties

Molecular Formula

C18H19N3O4S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H19N3O4S2/c1-9-10(2)27-17(12(9)8-19)21-18(26)20-16(22)11-6-13(23-3)15(25-5)14(7-11)24-4/h6-7H,1-5H3,(H2,20,21,22,26)

InChI Key

DGWZESWSAGPVST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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